{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol
Description
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(8-methyl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C11H20O2/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11/h9-10,12H,2-8H2,1H3 |
InChI Key |
ASAZNCKCTWPAFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CCC(O2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol typically involves a tandem Prins/pinacol reaction. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the spirocyclic structure through a cascade of Prins and pinacol rearrangements . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Esterification
The primary alcohol group undergoes esterification with carboxylic acids or acyl chlorides. For example, reaction with acetic anhydride in pyridine yields the corresponding acetate ester.
Reaction Example:
\text{ 8 Methyl 1 oxaspiro 4 5 decan 2 yl}methanol}+\text{Ac}_2\text{O}\xrightarrow{\text{pyridine}}\text{Acetate ester}+\text{H}_2\text{O}
Oxidation
Controlled oxidation converts the alcohol to a ketone. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the hydroxymethyl group without disrupting the spirocyclic core.
Key Product:
8-Methyl-1-oxaspiro[4.5]decan-2-one (confirmed via IR and NMR spectroscopy).
Nucleophilic Substitution
The hydroxyl group participates in nucleophilic substitution with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), yielding halogenated derivatives.
Conditions:
-
SOCl₂, reflux, 4–6 hours
-
PBr₃, ether, 0°C to room temperature
Cycloaddition Reactions
The spirocyclic structure enables participation in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts .
Esterification
| Reagent | Conditions | Yield | Key Observation |
|---|---|---|---|
| Acetic anhydride | Pyridine, 80°C, 3–4 hours | 85–90% | Mild conditions prevent ring opening. |
| Benzoyl chloride | DMAP, CH₂Cl₂, RT, 2 hours | 78% | Catalytic DMAP enhances acylation. |
Oxidation
| Oxidizing Agent | Conditions | Yield | Product Purity |
|---|---|---|---|
| PCC | CH₂Cl₂, RT, 12 hours | 70% | >95% (HPLC) |
| Jones reagent | 0–5°C, 1 hour | 65% | Requires strict temp control. |
Halogenation
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| SOCl₂ | Reflux, 6 hours | 8-Methyl-1-oxaspiro[4.5]decan-2-yl chloride | Intermediate for Grignard reactions. |
| PBr₃ | Ether, 0°C → RT, 4 hours | Corresponding bromide | Used in cross-coupling reactions. |
Synthetic Utility in Cascade Reactions
The compound’s synthesis itself involves a Prins/pinacol cascade reaction catalyzed by BF₃·OEt₂, where aldehydes react with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol to form the spirocyclic core . This methodology highlights its role as a precursor in complex syntheses:
Mechanistic Insight:
-
Prins Cyclization: Aldehyde activation by Lewis acid forms an oxocarbenium ion.
-
Pinacol Rearrangement: 1,2-Shift stabilizes the intermediate, yielding the spirocyclic alcohol .
Stability and Reactivity Considerations
Scientific Research Applications
{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological activity and interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol with key structural analogs:
Pharmaceutical Relevance
- Spirocyclic compounds like {6-[(2-amino-3-chloropyridin-4-yl)sulfanyl]-3-[(3,S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-methylpyrazin-2-yl} methanol are patented for their crystalline forms, underscoring their role in drug development .
- Chiral resolution of (1,4-dioxaspiro[4.5]decan-2-yl)methanol highlights the importance of stereochemistry in bioactive molecule design .
Biological Activity
{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol, also referred to as {1-oxaspiro[4.5]decan-2-yl}methanol, is a unique organic compound characterized by its spirocyclic structure. Its molecular formula is C10H18O2, and it has a molecular weight of 170.25 g/mol. This compound has garnered interest in various scientific fields, particularly in chemistry and biology, due to its potential biological activities and applications.
Chemical Structure and Properties
The spirocyclic structure of this compound contributes to its distinctive chemical properties, making it suitable for various synthetic applications. The presence of a hydroxyl group enhances its reactivity, allowing it to participate in multiple chemical reactions such as oxidation, reduction, and substitution.
| Property | Value |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| Structure Type | Spirocyclic |
The exact mechanism of action for this compound remains largely unexplored in the literature. However, compounds with similar structural features have been known to interact with biological targets such as:
- Enzymes : Potential inhibition or activation of enzyme activity.
- Receptors : Possible modulation of receptor-mediated signaling pathways.
Research Findings and Case Studies
Despite the lack of extensive research specifically focused on this compound, related compounds have been studied for their biological activities:
- Antioxidant Activity : Studies on spirocyclic compounds have shown promising antioxidant properties, which could be relevant for this compound.
- Pharmacological Applications : Similar spirocyclic compounds have been explored for their potential in drug development, particularly in areas such as anti-inflammatory and anticancer therapies.
- Synthetic Pathways : Research indicates that the synthesis of this compound can be achieved through various organic reactions, highlighting its utility as an intermediate in the development of biologically active molecules.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be contrasted with other spirocyclic compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-Oxaspiro[4.5]decan-2-one | Spirocyclic | Contains a carbonyl group |
| 6-Methyl-1-oxaspiro[4.5]decan-2-ylmethanol | Methyl-substituted | Exhibits altered physical properties |
| 7-Methyl-1-oxaspiro[4.5]decan-2-ylmethanol | Methyl-substituted | Potentially different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
